molecular formula C8H8O2 B018310 4-Hydroxyphenylacetaldehyde CAS No. 7339-87-9

4-Hydroxyphenylacetaldehyde

Cat. No. B018310
CAS RN: 7339-87-9
M. Wt: 136.15 g/mol
InChI Key: IPRPPFIAVHPVJH-UHFFFAOYSA-N
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Description

4-Hydroxyphenylacetaldehyde (4-HPAA) is a compound involved in various chemical reactions and has been studied for its synthesis, molecular structure, and properties.

Synthesis Analysis

A method for the synthesis of 4-HPAA includes the enzymatic oxidation of tyramine using recombinant Escherichia coli expressing primary amine oxidase and catalase, achieving a 76.5% yield under optimized conditions (Yu et al., 2020). Additionally, the oxygenative and dehydrogenative [3 + 3] benzannulation reaction of α,β-unsaturated aldehydes and γ-phosphonyl crotonates has been used to synthesize 4-hydroxybiaryl-2-carboxylates, which are structurally related to 4-HPAA (Joshi et al., 2016).

Molecular Structure Analysis

The molecular structure of 4-HPAA includes a phenyl ring with a hydroxyl group and an aldehyde functional group. Its structure is closely related to biologically significant aldehydes like 4-hydroxynonenal and malonaldehyde, which have been extensively studied for their chemical properties (Esterbauer et al., 1991).

Chemical Reactions and Properties

4-HPAA can undergo various chemical reactions due to its aldehyde group. It is known to form Schiff bases and Michael adducts with amino acids and other biomolecules (Vazdar et al., 2017). The reactivity of 4-HPAA with biomolecules can be significant in biological systems and food chemistry.

Physical Properties Analysis

The physical properties of 4-HPAA, such as solubility, melting point, and boiling point, are influenced by its functional groups. However, specific studies focusing on these properties of 4-HPAA were not found in the current literature search.

Chemical Properties Analysis

4-HPAA's chemical properties, including reactivity and stability, are characterized by its aldehyde group. It can participate in oxidation-reduction reactions and is known to be reactive towards nucleophilic species. The compound's reactivity with lipids and its implications in lipid peroxidation have been noted in studies (Hidalgo et al., 2005).

Scientific Research Applications

properties

IUPAC Name

2-(4-hydroxyphenyl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2/c9-6-5-7-1-3-8(10)4-2-7/h1-4,6,10H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPRPPFIAVHPVJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00223631
Record name 4-Hydroxyphenylacetaldehyde
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Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 4-Hydroxyphenylacetaldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003767
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

4-Hydroxyphenylacetaldehyde

CAS RN

7339-87-9
Record name 4-Hydroxyphenylacetaldehyde
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Record name 4-Hydroxyphenylacetaldehyde
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Record name 4-Hydroxyphenylacetaldehyde
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Record name 2-(4-hydroxyphenyl)acetaldehyde
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Record name 4-HYDROXYPHENYLACETALDEHYDE
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Record name 4-Hydroxyphenylacetaldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003767
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

4-hydroxyphenylacetaldehyde (15) was synthesized as described in Heterocycles, 2000, 53, 777-784. 4-Hydroxyphenethyl alcohol (Compound 141.0 g, 7.3 mmol, Aldrich) was dissolved in dimethylsulfoxide (8 mL, Aldrich). With stirring, TEA (2.2 mL, 16 mmol, Aldrich) was added slowly. Pyridine-sulfur trioxide (SO3.py) complex (2.5 g, 16 mmol, Aldrich) was completely dissolved in dimethylsulfoxide (9 mL, Aldrich) and this solution was added drop-wise to the alcohol, with vigorous stirring. After stirring for 1 h at room temperature, the reaction was diluted with CH2Cl2, then washed with ice-cold water. The organic layer was dried over Na2SO4, filtered, and concentrated to dryness. Purification using silica gel chromatography with hexane-ethyl acetate as eluent (5:1, then 2:1) yielded 488 mg (49%) of 4-hydroxyphenylacetaldehyde (15).
Quantity
141 g
Type
reactant
Reaction Step One
[Compound]
Name
Compound
Quantity
141 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
[Compound]
Name
TEA
Quantity
2.2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
9 mL
Type
solvent
Reaction Step Three
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
Heterocycles
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

To a stirred solution of oxalyl chloride (2.0 ml) and dichloromethane (20 ml), previously cooled to -78° in a dry ice/acetone bath, is added dropwise over 5 min a solution of DMSO (3.4 ml) and methylene chloride (5 ml). The mixture is stirred at -78° for 5 min and then allowed to warm to 0° in an ice bath. To the mixture is added dropwise a solution of 4-(2-hydroxyethoxy)-phenol (1.54 g) in methylene chloride (15 ml) over 10-15 min. The mixture is stirred at 0° for 30 min. triethyl amine (7 ml) is added dropwise and the mixture allowed to warm to 20°-25°. The mixture is diluted with methylene chloride (25 ml) and washed with hydrochloric acid (5%, 50 ml), twice with water (50 ml), dried over sodium sulfate and the solvent removed at reduced pressure to leave an oil that is flash chromatographed on silica gel (25 g) eluting with ethyl acetate/hexane (33/67) to give 4-hydoxyphenylacetaldehyde which is carried on immediately by the addition of 2,6-bis(1-pyrrolidinyl)-4-(1-piperazinyl)pyrimidine (PREPARATION A-22, 0.79 g) and methanol (10 ml). To the mixture is added sodium cyanoborohydride (0.16 g) and the mixture is stirred at 20°-25° for 18 hr. The mixture is treated with aqueous hydrochloric acid (10%, 10 ml) HCl at 0° and the methanol removed at reduced pressure. The residue is distributed between ethyl acetate (50 ml) and water (40 ml). The aqueous phase is brought to pH 8 with aqueous potassium hydroxide (45%) at 0° and then extracted methylene chloride (2×50 ml). The combined extracts are dried over sodium sulfate and the solvent removed at reduced pressure to give a foam that is flash chromatographed on silica gel (35 g) eluting with hexane/ethyl acetate (33/67) to give the title compound.
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
3.4 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
1.54 g
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
7 mL
Type
reactant
Reaction Step Four
Quantity
25 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

4-hydroxyphenylacetaldehyde (15) was synthesized as described in Heterocycles, 2000, 53, 777-784. 4-Hydroxyphenethyl alcohol (Compound 14, 1.0 g, 7.3 mmol, Aldrich) was dissolved in dimethylsulfoxide (8 mL, Aldrich). With stirring, TEA (2.2 mL, 16 mmol, Aldrich) was added slowly. Pyridine-sulfur trioxide (SO3.py) complex (2.5 g, 16 mmol, Aldrich) was completely dissolved in dimethylsulfoxide (9 mL, Aldrich) and this solution was added drop-wise to the alcohol, with vigorous stirring. After stirring for 1 h at room temperature, the reaction was diluted with CH2Cl2, then washed with ice-cold water. The organic layer was dried over Na2SO4, filtered, and concentrated to dryness. Purification using silica gel chromatography with hexane-ethyl acetate as eluent (5:1, then 2:1) yielded 488 mg (49%) of 4-hydroxyphenylacetaldehyde (5).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
[Compound]
Name
TEA
Quantity
2.2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
9 mL
Type
solvent
Reaction Step Three
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
Heterocycles
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
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Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxyphenylacetaldehyde
Reactant of Route 2
4-Hydroxyphenylacetaldehyde
Reactant of Route 3
4-Hydroxyphenylacetaldehyde
Reactant of Route 4
4-Hydroxyphenylacetaldehyde
Reactant of Route 5
Reactant of Route 5
4-Hydroxyphenylacetaldehyde
Reactant of Route 6
Reactant of Route 6
4-Hydroxyphenylacetaldehyde

Citations

For This Compound
1
Citations
MP Torrens-Spence, G Gillaspy, B Zhao… - Biochemical and …, 2012 - Elsevier
… The resulting information suggests that this gene is responsible for the in vivo production of 4-hydroxyphenylacetaldehyde (4-HPAA). This is the first reported case of an AAS enzyme …
Number of citations: 31 www.sciencedirect.com
T Yu, Y Yin, Y Ge, S Cheng, X Zhang, Z Feng… - Process …, 2020 - Elsevier
… In this study, an efficient enzymatic process for the synthesis of 4-hydroxyphenylacetaldehyde (4-HPAA) from tyramine was developed using whole cells of recombinant Escherichia coli …
Number of citations: 2 www.sciencedirect.com
JH Robbins - Archives of Biochemistry and Biophysics, 1966 - Elsevier
A simple method for the preparation of the naturally occurring aldehydes, p-hydroxyphenylacetaldehyde and 3-methoxy-4-hydroxyphenylacetaldehyde, is presented. The aldehydes …
Number of citations: 50 www.sciencedirect.com
M Zhao, Y Tao, X Wu, Y Xiao - ACS Sustainable Chemistry & …, 2021 - ACS Publications
4-Hydroxyphenylacetic, homovanillic, and 3,4-dihydroxyphenylacetic acids are phenolic acids with various attractive bioactivities, such as antioxidative, anti-inflammatory, and …
Number of citations: 9 pubs.acs.org
R Sánchez, C Bahamonde, C Sanz, AG Pérez - Plants, 2021 - mdpi.com
… (MAO; EC 1.4.3.4), and 4-hydroxyphenylacetaldehyde reductase (4HPAR; aryl-alcohol … synthase (AAS) that directly converts tyrosine into 4-hydroxyphenylacetaldehyde (4-HPAA). In a …
Number of citations: 2 www.mdpi.com
LMM Vermeer, VR Florang, JA Doorn - Brain research, 2012 - Elsevier
Parkinson’s disease (PD) is a progressive neurodegenerative disorder which leads to the selective loss of dopaminergic neurons. This causes a decrease in the important …
Number of citations: 29 www.sciencedirect.com
N Samanani, DK Liscombe, PJ Facchini - The Plant Journal, 2004 - Wiley Online Library
… (S)-Norcoclaurine synthase (NCS) (EC 4.2.1.78) catalyzes the condensation of 3,4-dihydroxyphenylethylamine (dopamine) and 4-hydroxyphenylacetaldehyde (4-HPAA) as the first …
Number of citations: 267 onlinelibrary.wiley.com
SS Utekar, SB Jadhav, SP Malve - 2002 - nopr.niscpr.res.in
The optimum extraction conditions have been evaluated by studying various parameters such as acidity, reagent concentration, equilibration period, diluent effect and effect of diverse …
Number of citations: 2 nopr.niscpr.res.in
M Saitta, F Salvo, G Di Bella, G Dugo, GL La Torre - Food Chemistry, 2009 - Elsevier
… structure for this compound could be 4-hydroxyphenylacetaldehyde. This compound was synthesised… The mean amount of 4-hydroxyphenylacetaldehyde was 0.034 mg kg −1 (Table 2). …
Number of citations: 55 www.sciencedirect.com
LYP Luk, S Bunn, DK Liscombe, PJ Facchini… - Biochemistry, 2007 - ACS Publications
… acid tyrosine into both dopamine and 4-hydroxyphenylacetaldehyde by four enzymes that catalyze … synthase that condenses dopamine and 4-hydroxyphenylacetaldehyde to give (S)-…
Number of citations: 140 pubs.acs.org

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